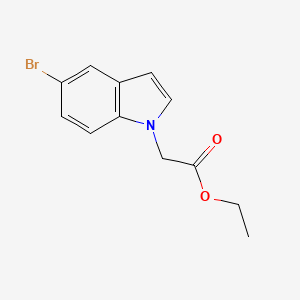

ethyl 2-(5-bromo-1H-indol-1-yl)acetate

描述

Significance of the Indole (B1671886) Nucleus as a Privileged Scaffold in Drug Discovery and Development

The indole ring system, a bicyclic structure composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is widely recognized as a "privileged scaffold" in drug discovery. This designation stems from its remarkable ability to bind to a wide array of biological receptors with high affinity, forming the core of numerous natural products, synthetic compounds, and approved pharmaceuticals. The structural versatility of the indole nucleus allows for substitutions at various positions, enabling the fine-tuning of steric, electronic, and lipophilic properties to achieve desired pharmacological effects.

This inherent adaptability has led to the development of indole-containing drugs across a broad spectrum of therapeutic areas. Notable examples include the anti-inflammatory drug Indomethacin, the anti-cancer agent Vincristine, and the antihypertensive Reserpine. The prevalence of the indole scaffold in these and many other bioactive molecules underscores its fundamental importance in medicinal chemistry. Its ability to mimic the structure of the amino acid tryptophan allows it to interact with a variety of biological targets, further cementing its status as a critical component in the design of novel therapeutic agents.

Overview of Halogenated Indole Derivatives in Bioactive Molecule Research

The introduction of halogen atoms—fluorine, chlorine, bromine, and iodine—into the indole scaffold is a common and effective strategy in medicinal chemistry to modulate the biological activity of the parent molecule. Halogenation can significantly alter a compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity for its target. Bromine, in particular, is a halogen of significant interest in the study of indole derivatives.

Brominated indoles are found in a variety of marine natural products and have been shown to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of the bromine atom can enhance the potency of a compound, influence its metabolic fate, and provide a handle for further chemical modification. Research has shown that the position of the bromine atom on the indole ring can have a profound impact on the type and extent of biological activity observed. For instance, certain brominated indoles have demonstrated potent inhibitory effects on specific enzymes or signaling pathways implicated in disease.

Contextualization of Ethyl 2-(5-bromo-1H-indol-1-yl)acetate within Indole Acetate (B1210297) Research

This compound belongs to the class of indole-1-acetic acid derivatives, which are characterized by an acetic acid or ester group attached to the nitrogen atom of the indole ring. This structural motif is of significant interest in medicinal chemistry. The synthesis of this compound is typically achieved through the N-alkylation of 5-bromoindole (B119039) with ethyl bromoacetate (B1195939), often in the presence of a base such as sodium hydride in an anhydrous solvent like dimethylformamide (DMF) univ-tours.fr.

This compound has been identified in research focused on the discovery of novel inhibitors for specific biological targets. Notably, this compound, referred to in one study as compound CP196i, was identified as an inhibitor of STAT5 (Signal Transducer and Activator of Transcription 5) phosphorylation univ-tours.fr. This finding is significant as the STAT5 signaling pathway is a crucial mediator of cytokine and growth factor signaling, and its aberrant activation is implicated in the pathogenesis of various diseases, including hematological malignancies. The same study observed that the compound exerted an antiproliferative effect on the KU812 chronic myeloid leukemia (CML) cell line univ-tours.fr. This places this compound within a critical area of cancer research, highlighting its potential as a scaffold for the development of targeted therapies.

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value |

| CAS Number | 726174-45-4 univ-tours.fr |

| Molecular Formula | C₁₂H₁₂BrNO₂ |

| Appearance | Solid |

| Classification | Heterocyclic Building Block, Organic Building Block, Bromide, Ester bldpharm.com |

Table 2: Reported Biological Activity of this compound

| Biological Target | Activity | Cell Line | Observed Effect | Reference |

| STAT5 | Inhibitor of phosphorylation | KU812 (Chronic Myeloid Leukemia) | Antiproliferative effect | univ-tours.fr |

属性

IUPAC Name |

ethyl 2-(5-bromoindol-1-yl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrNO2/c1-2-16-12(15)8-14-6-5-9-7-10(13)3-4-11(9)14/h3-7H,2,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASRCALVKWKRKTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C=CC2=C1C=CC(=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 2 5 Bromo 1h Indol 1 Yl Acetate and Its Analogues

N-Alkylation Strategies for Indole (B1671886) Acetates

The most direct and widely employed method for synthesizing ethyl 2-(5-bromo-1H-indol-1-yl)acetate and its analogues is the N-alkylation of the corresponding indole precursor. This reaction involves the deprotonation of the indole nitrogen followed by nucleophilic attack on an alkylating agent.

The N-alkylation of 5-bromoindole (B119039) with ethyl bromoacetate (B1195939) is a classic and effective method for preparing the title compound. The reaction is facilitated by a base, which deprotonates the N-H of the indole ring, generating a more nucleophilic indolide anion. This anion then displaces the bromide from ethyl bromoacetate to form the desired N-C bond.

Commonly used bases for this transformation include alkali metal hydrides (e.g., sodium hydride), carbonates (e.g., potassium carbonate, cesium carbonate), and organic bases. sciencemadness.orgmdpi.com For instance, the reaction can be effectively carried out by treating 5-bromoindole with a base in a suitable solvent, followed by the addition of ethyl bromoacetate. google.com Sodium hydride (NaH) is particularly effective as it irreversibly deprotonates the indole, driving the reaction to completion. rsc.org Alternatively, weaker bases like potassium carbonate (K₂CO₃) are often used, requiring slightly more forcing conditions but offering advantages in terms of safety and ease of handling. sciencemadness.orgnih.gov

The general reaction scheme is as follows:

5-bromo-1H-indole + BrCH₂COOEt + Base → this compound + [Base-H]⁺ + Br⁻

This method's efficiency relies on the nucleophilicity of the generated indolide anion and the electrophilicity of the alkylating agent. Ethyl bromoacetate is a potent alkylating agent, making this reaction generally high-yielding and straightforward. researchgate.net

The success of the N-alkylation reaction is highly dependent on the choice of reaction conditions, including the base, solvent, and temperature. A variety of systems have been explored to optimize the synthesis of N-alkylated indoles.

Polar aprotic solvents are typically preferred for this reaction as they can solvate the cation of the base without interfering with the nucleophilic indolide anion. Dimethylformamide (DMF), acetone, and acetonitrile (B52724) are among the most common solvents employed. sciencemadness.orgrsc.org DMF is particularly effective at dissolving a wide range of reagents and promoting the reaction, often in combination with strong bases like NaH. rsc.org Acetone, when used with bases like aqueous potassium hydroxide (B78521), provides an effective medium for the alkylation of indole carboxylates. nih.gov

The choice of base and solvent can significantly impact reaction time and temperature. Strong bases like NaH in DMF often allow the reaction to proceed at room temperature or with gentle heating. rsc.org Weaker bases such as K₂CO₃ may require higher temperatures or the use of a phase-transfer catalyst (PTC) like tetrabutylammonium (B224687) chloride (TBAC) to enhance the reaction rate, especially in biphasic systems. google.comresearchgate.net Microwave irradiation has also been utilized to accelerate the N-alkylation process, significantly reducing reaction times from hours to minutes. google.comresearchgate.net

Below is a table summarizing various conditions used for the N-alkylation of indoles and related heterocycles.

| Starting Material | Alkylating Agent | Base | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| 5-Bromoindole | Not specified (DBC) | DABCO | DMC/DMF | 90–95 °C, 5 h | Not specified | google.com |

| Ethyl indol-2-carboxylate | Allyl bromide | aq. KOH | Acetone | 20 °C, 2 h | Excellent | nih.gov |

| Phenylhydrazine/Ketone | Benzyl (B1604629) bromide | NaH | THF then DMF | 150 °C (MW), then 80 °C | 91% | rsc.org |

| 5-Bromouracil | Ethyl bromoacetate | K₂CO₃ | DMF | MW, 400 W, 60 min | 62% | researchgate.net |

Functionalization of the Indole Core for Bromo-Substitution

An alternative synthetic strategy involves introducing the bromine atom onto the indole ring either before or after the attachment of the ethyl acetate (B1210297) side chain.

The most convergent and common approach for synthesizing this compound begins with the commercially available or readily synthesized precursor, 5-bromoindole. This starting material already contains the required bromine substituent at the desired position on the benzene (B151609) portion of the indole scaffold.

The synthesis then proceeds via the N-alkylation strategies discussed in Section 2.1. A specific example involves the reaction of 5-bromoindole in a solvent mixture of dimethyl carbonate (DMC) and dimethylformamide (DMF) with a catalytic amount of a base like 1,4-diazabicyclo[2.2.2]octane (DABCO), followed by heating to afford the N-alkylated product. google.com This precursor-based approach is highly efficient as it avoids potential issues with regioselectivity that can arise during the bromination of an unsubstituted indole ring. The synthesis of 5-bromoindole itself can be achieved through methods like the Fischer indole synthesis starting from 4-bromophenylhydrazine or by decarboxylation of 5-bromoindole-2-carboxylic acid. prepchem.comiajps.comchemicalbook.com

A less common route involves the bromination of a pre-formed indole acetate, such as ethyl 2-(1H-indol-1-yl)acetate. However, this approach presents a significant challenge in controlling the regioselectivity of the bromination. The indole ring is highly activated towards electrophilic substitution, with the C3 position of the pyrrole (B145914) ring being the most reactive site. Direct bromination with reagents like N-bromosuccinimide (NBS) or bromine often leads to substitution at C3, and potentially C2, rather than the desired C5 position on the benzene ring. researchgate.netnesacs.org

To achieve regioselective bromination at the C5 position, the more reactive sites on the pyrrole ring must be blocked. This is typically accomplished by introducing an electron-withdrawing protecting group at the N1 position. While the target molecule itself has a substituent at N1, its activating nature does not sufficiently deactivate the pyrrole ring. A more effective strategy involves using a protecting group on a different indole precursor, such as indole-3-acetic acid. For example, to achieve bromination at the C6 position of methyl indolyl-3-acetate, researchers have introduced electron-withdrawing substituents at the N1 position before performing the bromination with excess bromine in carbon tetrachloride. researchgate.net A similar principle could be applied to achieve C5 bromination, followed by deprotection and N-alkylation with ethyl bromoacetate. However, this multi-step process is less efficient than starting with 5-bromoindole.

Palladium-Catalyzed C-H Activation for Indole Acetate Synthesis

Modern synthetic methodologies, particularly those involving transition-metal catalysis, offer powerful alternatives for the functionalization of heterocyclic compounds like indole. Palladium-catalyzed C-H activation has emerged as a versatile tool for forming C-C and C-N bonds directly from C-H bonds, providing novel pathways for synthesizing complex indole derivatives. chemrxiv.orgnih.govorganic-chemistry.org

This strategy can be applied to the synthesis of indole acetates and their analogues. For instance, palladium catalysts have been used to mediate the reaction between indoles and diazo compounds, leading to C-H insertion and the formation of new C-C bonds. researchgate.net While C3-alkylation is often favored, reaction conditions can be tuned to influence the regioselectivity. researchgate.net

Derivatization Strategies from this compound

This compound is a versatile intermediate, offering multiple sites for chemical modification. The presence of the reactive ethyl ester, the bromo-substituted aromatic ring, and the potential for further substitution on the indole nitrogen allows for a wide range of derivatization strategies. These strategies enable the systematic alteration of the molecule's steric and electronic properties to explore its structure-activity relationships in various contexts.

The ethyl ester group of this compound is amenable to a variety of chemical transformations, providing access to other important functional groups such as carboxylic acids, alcohols, and amides.

Hydrolysis to Carboxylic Acid: The most common modification of the ethyl ester is its hydrolysis to the corresponding carboxylic acid, 2-(5-bromo-1H-indol-1-yl)acetic acid. This transformation is typically achieved under basic conditions, for example, by heating the ester in a mixture of an alcohol, like methanol, and an aqueous solution of a strong base such as sodium hydroxide or lithium hydroxide. nih.govderpharmachemica.comnih.gov The resulting carboxylate salt is then neutralized with a strong acid to yield the final carboxylic acid product. nih.govlibretexts.orgchemguide.co.uklibretexts.org This carboxylic acid serves as a key intermediate for further derivatization, such as in the synthesis of amides through peptide coupling reactions. nih.gov

Reduction to Alcohol: The ester can be reduced to the corresponding alcohol, 2-(5-bromo-1H-indol-1-yl)ethanol. This is typically accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent such as tetrahydrofuran (B95107) (THF). This transformation provides a route to indole derivatives with a hydroxyethyl (B10761427) side chain at the N-1 position.

Amidation and Hydrazinolysis: The ethyl ester can be converted into the corresponding amide, 2-(5-bromo-1H-indol-1-yl)acetamide, through direct amination with ammonia (B1221849) or a primary or secondary amine. Alternatively, reaction with hydrazine (B178648) hydrate (B1144303) leads to the formation of the corresponding hydrazide, 2-(5-bromo-1H-indol-1-yl)acetohydrazide. nih.gov These derivatives are valuable precursors for the synthesis of more complex heterocyclic systems. nih.gov

Table 1: Modifications at the Ethyl Ester Moiety

| Transformation | Reagents and Conditions | Product |

|---|---|---|

| Hydrolysis | NaOH (aq), MeOH, reflux | 2-(5-bromo-1H-indol-1-yl)acetic acid |

| Reduction | LiAlH₄, THF | 2-(5-bromo-1H-indol-1-yl)ethanol |

| Hydrazinolysis | Hydrazine hydrate, alcohol, reflux | 2-(5-bromo-1H-indol-1-yl)acetohydrazide |

The bromine atom at the C-5 position of the indole ring is a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds. In the context of 5-bromoindole derivatives, this reaction allows for the coupling of the indole core with various aryl or heteroaryl boronic acids or their esters. nih.gov The reaction is typically catalyzed by a palladium complex, such as PdCl₂(dppf), in the presence of a base like potassium carbonate, and is often carried out in a mixture of an organic solvent and water. nih.govresearchgate.netnih.gov This methodology provides access to a diverse library of 5-aryl and 5-heteroaryl indole derivatives. nih.govnih.gov

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds by coupling the 5-bromoindole with a variety of primary or secondary amines. wikipedia.org This reaction is catalyzed by a palladium complex in the presence of a suitable phosphine (B1218219) ligand and a base. wikipedia.orgbeilstein-archives.org This strategy has been successfully applied to 5-bromoindoles to synthesize a range of 5-aminoindole (B14826) derivatives. beilstein-archives.org

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of the 5-bromoindole with an alkene to form a new carbon-carbon bond at the C-5 position. organic-chemistry.orgyoutube.com This reaction is typically carried out in the presence of a palladium catalyst, a phosphine ligand, and a base. organic-chemistry.orgnih.gov The Heck reaction allows for the introduction of vinyl and substituted vinyl groups onto the indole ring, which can be further functionalized. nih.gov

Table 2: Functional Group Interconversions on the Brominated Indole Ring

| Reaction | Coupling Partner | Catalyst/Ligand/Base | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | PdCl₂(dppf) / K₂CO₃ | 5-Arylindole |

| Buchwald-Hartwig | Aniline | Pd(OAc)₂ / BINAP / Cs₂CO₃ | 5-(Arylamino)indole |

| Heck | Alkene | Pd(OAc)₂ / PPh₃ / Et₃N | 5-Alkenylindole |

While this compound already possesses a substituent at the indole nitrogen, further modifications can be envisioned starting from a related 5-bromoindole precursor. The N-H proton of an unsubstituted indole is acidic and can be removed by a strong base to generate an indolyl anion, which can then be reacted with various electrophiles.

N-Alkylation: The nitrogen atom of a 5-bromoindole can be alkylated using a variety of alkyl halides in the presence of a base such as sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF). nih.govyoutube.com This reaction introduces an alkyl group at the N-1 position. For example, reaction with benzyl bromide would yield the N-benzyl derivative. nih.gov

N-Arylation: The N-arylation of indoles can be achieved through copper-catalyzed Ullmann condensation or palladium-catalyzed Buchwald-Hartwig amination. The Ullmann reaction typically involves heating the indole with an aryl halide in the presence of a copper catalyst and a base. nih.gov More modern approaches often utilize palladium catalysis for a more efficient and versatile N-arylation. nih.gov

Table 3: Synthesis of Related N-Substituted Indole Derivatives from 5-bromoindole

| Reaction | Reagent | Base | Product Type |

|---|---|---|---|

| N-Alkylation | Benzyl bromide | NaH | 1-Benzyl-5-bromoindole |

| N-Arylation (Ullmann) | Iodobenzene | CuI / K₃PO₄ | 1-Phenyl-5-bromoindole |

Structure Activity Relationship Sar Studies and Molecular Design

Influence of Bromine Substitution at the Indole (B1671886) Ring (e.g., C-5 position) on Biological Activity

The introduction of a halogen atom, such as bromine, onto the indole ring is a common strategy in medicinal chemistry to enhance biological activity. The position of this substitution is crucial and can dramatically alter the compound's pharmacological profile.

Bromination can increase the potency of biologically active compounds through several mechanisms, including improved penetration of cell membranes, reduced metabolic degradation, or an increased affinity for the binding pocket of a target receptor. nih.gov For instance, studies on indenoindole scaffolds have shown that halogenation, including with bromine, can significantly boost potency by forming additional stabilizing interactions within the target's ATP pocket. researchgate.netnih.gov The C-5 position on the indole ring is a frequent site for modification. Research on indole-3-carboxaldehydes as quorum sensing inhibitors demonstrated that the position of bromine substitution significantly impacts activity, indicating a direct role in the molecule's interaction with target receptors. nih.gov

However, the effect of C-5 bromine substitution is context-dependent. In studies of arylidene-indolinone ligands, replacing an iodine atom with a bromine at the C-5 position led to a slight decrease in binding affinity for the proteins LC3B and GABARAP. researchgate.net Similarly, in the development of HIV-1 fusion inhibitors, altering the linkage of a bisindole structure from a 6-6' linkage to one involving the 5-position (where a bromine atom would be located in a precursor) resulted in reduced activity. mdpi.com This highlights that while bromine substitution is a powerful tool, its influence is highly dependent on the specific molecular scaffold and the topology of the target binding site. The selective modification of the indole C-5 position remains a key strategy for developing derivatives with promising biological activities. researchgate.net

Role of the N-Acetate Moiety in Ligand-Target Interactions

The N-acetate group (–CH₂COOC₂H₅) at the N-1 position of the indole ring is a critical determinant of the molecule's chemical properties and its ability to interact with biological targets. This moiety can influence the molecule's solubility, electronic distribution, and capacity for forming direct interactions with a receptor.

The ester component of the moiety can participate in hydrogen bonding. Crystal structure analysis of a related compound, ethyl 2-(1-benzyl-5-bromo-1H-indol-3-yl)-2-hydroxyacetate, revealed that the hydroxyacetic acid moiety is involved in intermolecular hydrogen bonds, suggesting the carbonyl oxygen of the acetate (B1210297) group can act as a hydrogen bond acceptor. nih.gov Such interactions are fundamental for the stable binding of a ligand to its target protein. pharmacy180.com

Furthermore, attaching an electron-withdrawing group like the acetate moiety to the indole nitrogen (N-1) influences the electronic properties of the entire indole ring system. This can affect the nucleophilicity of other positions on the ring, such as C-3, and modulate the compound's reactivity and interaction with biological macromolecules. nih.gov The N-acetate group can also serve as a flexible linker, allowing the indole core to adopt an optimal orientation within a binding site. Studies on indole-3-acetic acid, a related structure, have shown its ability to impact complex biological processes like biofilm formation, underscoring the significance of the acetic acid portion in mediating biological effects. nih.gov

Conformational Analysis and Molecular Shape Requirements for Activity

This principle extends to other indole-containing compounds. For the neurotransmitter serotonin, an indoleamine, the conformation of its ethylamine (B1201723) side chain is a defining feature of its interaction with various receptors. mdpi.com Therefore, the spatial orientation of the N-acetate moiety relative to the 5-bromoindole (B119039) core in ethyl 2-(5-bromo-1H-indol-1-yl)acetate is likely a critical factor for its biological activity, governing how it fits within its designated biological target.

Impact of Ester Group Modifications on Efficacy

The ester functional group within the N-acetate moiety is a key site for synthetic modification to fine-tune the compound's properties. In drug design, esters are often employed as prodrugs of the corresponding carboxylic acids. The ethyl ester in this compound can be hydrolyzed by esterase enzymes in the body to release the free carboxylic acid, which may be the ultimately active form of the molecule.

The nature of the alcohol portion of the ester (the ethyl group) can significantly impact the compound's pharmacokinetic profile.

Solubility and Permeability : Changing the alkyl chain length (e.g., from methyl to ethyl to propyl) alters the lipophilicity of the molecule. This can affect its solubility in aqueous environments and its ability to cross biological membranes, thereby influencing its absorption and distribution.

Rate of Hydrolysis : The size and steric hindrance of the alkyl group can affect the rate at which esterases cleave the ester bond. A slower rate of hydrolysis might lead to a longer duration of action, while a faster rate could lead to a more rapid onset.

Computational Chemistry and Molecular Docking Studies

Computational methods, particularly molecular docking, are invaluable tools for understanding and predicting how a ligand like this compound interacts with its protein target at a molecular level. These studies provide insights into binding modes, affinities, and the specific interactions that stabilize the ligand-protein complex.

Molecular docking simulations for various indole derivatives have consistently identified key types of non-covalent interactions that govern their binding to protein targets. These interactions are crucial for the stability and specificity of the ligand-receptor complex.

Hydrogen Bonds : The carbonyl oxygen of the N-acetate moiety is a potential hydrogen bond acceptor. Docking studies of indole derivatives frequently show hydrogen bonding between the ligand and specific amino acid residues in the active site, such as arginine, tyrosine, and lysine.

Hydrophobic and van der Waals Interactions : The planar indole ring and the bromine atom can engage in favorable hydrophobic and van der Waals interactions with nonpolar residues in the binding pocket.

Pi-Stacking Interactions : The aromatic indole ring system can form π-π stacking or T-shaped interactions with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan, which is a common feature in the binding of indole-based compounds.

For example, docking studies of indole-based COX-2 inhibitors revealed hydrogen bonds with ALA527 and ARG120, while indole derivatives targeting ectonucleotidases formed π-π stacked interactions with PHE257. This detailed interaction profiling helps to rationalize the observed biological activity and guides the design of new derivatives with improved binding characteristics.

A primary output of molecular docking is the prediction of the binding affinity, often expressed as a docking score or binding free energy (in kcal/mol). A more negative value typically indicates a more stable and favorable interaction. These predictions allow for the virtual screening of compound libraries and the prioritization of candidates for synthesis and biological testing.

Studies on various indole derivatives have reported a wide range of predicted binding affinities depending on the specific compound and target protein.

| Indole Derivative Class | Protein Target | Predicted Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| 3-Ethyl-1H-indole derivatives | COX-2 | -10.40 to -11.35 | |

| Indole-based diaza-sulphonamides | JAK-3 | -8.8 to -9.7 | |

| 5-Bromoindole-2-carboxylic acid derivatives | EGFR Tyrosine Kinase | Favorable Binding Energy | |

| Heterocyclic Indole Derivatives | UDP-N-acetylmuramate-l-alanine ligase | up to -11.5 | |

| Heterocyclic Indole Derivatives | Human lanosterol (B1674476) 14α-demethylase | up to -8.5 |

These computational predictions, when correlated with experimental biological data, provide a powerful tool for understanding the structure-activity relationships of compounds like this compound and for the rational design of new, more effective therapeutic agents.

Mechanistic Insights from Molecular Modeling

Molecular modeling has become an indispensable tool in modern drug discovery, providing crucial insights into the interactions between small molecules and their biological targets at an atomic level. For derivatives of the indole scaffold, including compounds structurally related to this compound, computational techniques such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics simulations have been instrumental in elucidating mechanisms of action and guiding the design of more potent and selective agents. While specific modeling studies on this compound are not extensively documented in publicly available research, the wealth of data on analogous 5-bromo-indole derivatives allows for a comprehensive understanding of how this structural motif interacts with various biological targets.

Molecular docking studies, for instance, have been widely applied to predict the binding conformations of indole derivatives within the active sites of enzymes and receptors. These studies consistently highlight the importance of the indole core as a critical pharmacophore that engages in various non-covalent interactions. For a compound like this compound, the planar indole ring is predicted to form key hydrophobic and π-π stacking interactions with aromatic amino acid residues such as tryptophan, tyrosine, and phenylalanine in a target's binding pocket. mdpi.comnih.gov

The bromine atom at the 5-position of the indole ring is of particular significance. Halogen bonding, an interaction where the halogen atom acts as an electrophilic region (the σ-hole), can lead to favorable electrostatic interactions with nucleophilic atoms like oxygen or nitrogen in the protein backbone or side chains. Furthermore, the bromo-substituent significantly alters the electronic properties of the indole ring and can enhance binding affinity through increased van der Waals contacts and by occupying specific hydrophobic pockets within the active site. nih.govnih.gov Docking studies on 5-bromoindole derivatives targeting the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase have revealed that the bromo-group can project into a specific sub-pocket, contributing to enhanced inhibitory activity compared to unsubstituted analogs. nih.gov

The ethyl acetate group attached to the indole nitrogen at position 1 (N1) provides another crucial point of interaction. This group can act as both a hydrogen bond acceptor (via the carbonyl oxygen) and a donor (in its hydrolyzed acid form), forming critical hydrogen bonds with polar residues in the binding site. mdpi.commdpi.com This interaction is often vital for anchoring the ligand in the correct orientation for optimal activity.

Quantitative Structure-Activity Relationship (QSAR) models further systematize these observations by correlating physicochemical properties of a series of compounds with their biological activities. nih.govoncodesign-services.com For indole derivatives, 3D-QSAR studies like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have generated predictive models that map the steric, electrostatic, and hydrophobic fields of the molecules. nih.gov These models often produce contour maps that visualize regions where specific properties are favorable or unfavorable for activity. For compounds related to this compound, these maps typically indicate that bulky, electropositive substituents at the 5-position of the indole ring are favorable, which aligns with the observed potency of many 5-bromo derivatives. nih.gov

The table below summarizes representative findings from molecular modeling studies on various 5-bromo-indole derivatives, illustrating the common types of interactions and the insights gained.

| Target Protein | Derivative Class | Modeling Technique | Key Mechanistic Insights | Predicted Interactions |

| EGFR Tyrosine Kinase | 5-Bromoindole-2-carboxylic acid derivatives | Molecular Docking | The 5-bromo group occupies a hydrophobic pocket, enhancing binding affinity. The carboxylic acid forms crucial hydrogen bonds. nih.gov | Halogen bonds, π-π stacking with Phe residues, H-bonds with Met, Thr, and Asp residues. nih.gov |

| Tubulin | 2-Aryl-5-bromo-3-trifluoroacetylindoles | Molecular Docking | The 5-bromo substituent is oriented towards the β-tubulin subunit, contributing to hydrophobic interactions at the colchicine (B1669291) binding site. nih.gov | Hydrophobic interactions with Val, Leu, and Ala residues. nih.govnih.gov |

| Serotonin Transporter (SERT) | 5-Bromo-indolylpropyl-piperazines | 3D-QSAR (CoMFA/CoMSIA) | A halogen at the C-5 position increases affinity. Favorable steric and electrostatic fields are identified around the indole ring. nih.gov | π-π stacking with Tyr residues, H-bonds with Asp residues. nih.gov |

| HIV-1 Glycoprotein (B1211001) 41 (gp41) | Bis-indoles derived from 5-bromoindole | Molecular Docking | The shape and linkage of the indole rings are critical. The 5-bromo group contributes to binding in a hydrophobic pocket. nih.govacs.org | Hydrophobic interactions, potential for halogen bonding. nih.gov |

These computational studies collectively provide a mechanistic framework for understanding the structure-activity relationships of this class of compounds. They suggest that the biological activity of molecules like this compound is a result of a multi-point interaction model. The indole scaffold acts as a hydrophobic anchor, the N1-acetate side chain provides key hydrogen bonding capabilities, and the 5-bromo substituent enhances binding affinity and selectivity through specific hydrophobic and halogen bonding interactions. This detailed molecular understanding is crucial for the rational design of new, more effective therapeutic agents based on the 5-bromo-indole scaffold.

Medicinal Chemistry Implications and Lead Optimization

Identification of Ethyl 2-(5-bromo-1H-indol-1-yl)acetate as a Chemical Scaffold for Further Development

The indole (B1671886) ring system is considered a "privileged" scaffold in drug discovery, meaning it can bind to multiple, diverse biological targets. nih.govnih.gov This versatility makes indole derivatives, including this compound, attractive starting points for developing new drugs. The structure of this compound offers several points for chemical modification. The ester group at the N-1 position can be hydrolyzed or converted to amides, the bromine atom at the C-5 position can be used in cross-coupling reactions to introduce new substituents, and the indole core itself can be further functionalized. These features make it an ideal template for creating libraries of related compounds to screen for biological activity. Its utility is evident in its application as a building block for more complex molecules targeting a range of diseases, from cancer to infectious diseases. manipal.edunih.gov

Strategies for Enhancing Potency and Selectivity

To improve the therapeutic potential of lead compounds derived from the this compound scaffold, medicinal chemists employ several strategies to enhance potency and selectivity. Structure-activity relationship (SAR) studies are crucial in this process, systematically altering parts of the molecule to observe the effects on biological activity. nih.gov

Key strategies include:

Functionalization at the C-5 Position: The bromo substituent is a key site for modification via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira). This allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups, which can explore different binding pockets within a target enzyme or receptor.

Substitution on the Indole Ring: Introducing substituents at other positions of the indole core can further refine the compound's pharmacological profile. For example, adding groups at the C-2 or C-3 positions can modulate electronic properties and steric bulk.

These modifications aim to optimize the compound's fit within the target's binding site, thereby increasing its potency and reducing off-target effects, which enhances its selectivity. mdpi.com

Design of Next-Generation Indole Derivatives

The design of next-generation indole derivatives based on the this compound scaffold is guided by SAR data and computational modeling. manipal.edunih.gov By understanding how specific structural features contribute to activity, researchers can rationally design new molecules with improved properties. For instance, if a particular substituent at the C-5 position is found to be crucial for binding to a target, new analogs can be designed with variations of that substituent to further enhance the interaction. rjptonline.org

Application as an Intermediate in the Synthesis of Biologically Active Compounds

This compound is a key intermediate in the synthesis of a variety of biologically active compounds. nih.gov Its structure allows for a stepwise and controlled assembly of more complex molecules. For example, it can be used in the synthesis of inhibitors for various enzymes and receptors implicated in disease. The bromo group allows for the introduction of diverse functionalities through cross-coupling reactions, while the ester can be readily converted to other functional groups, making it a versatile building block in multi-step synthetic routes. nih.govresearchgate.net

An illustrative synthetic pathway might involve an initial Suzuki coupling at the C-5 position to introduce a specific aryl group, followed by hydrolysis of the ethyl ester to the corresponding carboxylic acid. This acid can then be coupled with various amines to generate a library of amide derivatives for biological screening. This modular approach is highly efficient for exploring the chemical space around the indole scaffold.

Pharmacological Target Identification and Validation

Derivatives originating from the indole scaffold, including structures related to this compound, have been shown to interact with a wide range of pharmacological targets. nih.govtandfonline.comnih.govacs.org

| Pharmacological Target | Role in Disease & Therapeutic Potential of Indole Derivatives |

| Tubulin | A key component of the cytoskeleton, tubulin is a well-established target for anticancer drugs. Indole derivatives can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. nih.govtandfonline.comnih.govmanipal.edusemanticscholar.org |

| Cyclooxygenase-2 (COX-2) | An enzyme involved in inflammation and pain. Selective COX-2 inhibitors can reduce inflammation with fewer gastrointestinal side effects than non-selective NSAIDs. Indole-based compounds have been developed as potent and selective COX-2 inhibitors. nih.govnih.govrsc.orgjapsonline.com |

| Epidermal Growth Factor Receptor (EGFR) | A tyrosine kinase that plays a crucial role in cell proliferation and is often overactive in various cancers. Indole-based molecules have been designed as EGFR inhibitors to block its signaling pathway and inhibit tumor growth. nih.govrjptonline.orgresearchgate.netmdpi.comresearchgate.net |

| gp41 | A glycoprotein (B1211001) essential for the fusion of HIV-1 with host cells. Small molecule indole derivatives have been developed to target a hydrophobic pocket on gp41, preventing the conformational changes required for viral entry. acs.orgnih.govnih.govfigshare.comacs.org |

| Butyrylcholinesterase (BChE) | An enzyme that hydrolyzes acetylcholine (B1216132). In Alzheimer's disease, inhibiting BChE can increase acetylcholine levels in the brain, offering symptomatic relief. Indole-based compounds have been investigated as selective BChE inhibitors. researchgate.netnih.govnih.govmdpi.com |

The validation of these targets for indole-based compounds involves a combination of in vitro enzyme assays, cell-based assays, and in vivo animal models to confirm their therapeutic potential and mechanism of action.

Future Research Directions and Translational Perspectives

Exploration of Novel Synthetic Pathways and Green Chemistry Approaches

The development of efficient and environmentally benign synthetic methods is paramount in modern drug discovery. Future research on ethyl 2-(5-bromo-1H-indol-1-yl)acetate should prioritize the exploration of novel synthetic pathways that align with the principles of green chemistry.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and reduced reaction times compared to conventional heating methods. mdpi.comdntb.gov.uanih.gov The application of microwave irradiation to the synthesis of indole (B1671886) derivatives has been well-documented and could be adapted for the efficient production of this compound and its analogues. dntb.gov.uamdpi.com This technique can be particularly advantageous for the N-alkylation of the 5-bromoindole (B119039) core with ethyl bromoacetate (B1195939).

Continuous flow chemistry offers another promising green chemistry approach, providing advantages in terms of scalability, safety, and process control. nih.govbenthamscience.com The synthesis of indole derivatives has been successfully demonstrated in flow reactors, which can minimize the use of hazardous solvents and enable safer handling of reactive intermediates. nih.govrsc.org Investigating the synthesis of this compound in a continuous flow system could lead to a more sustainable and industrially viable manufacturing process.

Furthermore, the development of catalytic systems that are more environmentally friendly is a key aspect of green chemistry. This includes the use of reusable solid-supported catalysts or biodegradable catalysts to minimize waste. researchgate.net Research into a green synthesis method for the precursor 5-bromoindole has been patented, highlighting the feasibility of applying these principles to the synthesis of related compounds. nih.govmdpi.com The use of ionic liquids as recyclable reaction media also presents a greener alternative to traditional volatile organic solvents. ijrpr.com

| Green Chemistry Approach | Potential Advantages for Synthesis of this compound |

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, improved energy efficiency. mdpi.comdntb.gov.uanih.gov |

| Continuous Flow Chemistry | Enhanced safety, improved scalability, precise control over reaction parameters. nih.govbenthamscience.com |

| Use of Green Catalysts | Reduced waste, catalyst recyclability, lower environmental impact. researchgate.net |

| Solvent-Free Reactions | Elimination of hazardous solvents, simplified work-up procedures. mdpi.com |

| Use of Ionic Liquids | Recyclable reaction media, potential for improved reaction rates and selectivity. ijrpr.com |

Development of Advanced SAR Models for Predictive Design

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models are indispensable computational tools in modern drug design. nih.govrsc.org The development of advanced, predictive SAR models for indole acetates, including this compound, is a critical step towards the rational design of more potent and selective therapeutic agents.

These models can elucidate the key structural features that govern the biological activity of these compounds. For instance, the nature and position of substituents on the indole ring, as well as modifications to the acetate (B1210297) side chain, can significantly impact their pharmacological profile. researchgate.netresearchgate.net By quantifying the relationships between molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and biological activity, QSAR models can predict the potency of novel, unsynthesized analogues. mdpi.combenthamscience.com

Pharmacophore modeling can be employed to identify the essential three-dimensional arrangement of chemical features required for biological activity. mdpi.comnih.gov This information is invaluable for virtual screening of compound libraries to identify new hits with the desired pharmacological profile. Molecular docking studies can further refine these models by predicting the binding mode of indole acetates within the active site of a biological target, providing insights into the key intermolecular interactions. mdpi.com

The integration of these computational approaches can guide the synthetic efforts towards compounds with improved efficacy and reduced off-target effects, thereby accelerating the drug discovery process.

Investigation of Multi-Targeting Capabilities of Indole Acetates

The traditional "one-drug, one-target" paradigm is increasingly being challenged by the complexity of many diseases, which often involve multiple biological pathways. nih.gov The indole scaffold is recognized as a "privileged structure" in medicinal chemistry, capable of interacting with a wide range of biological targets. mdpi.com This inherent promiscuity makes indole derivatives, including this compound, attractive candidates for the development of multi-target agents.

A multi-target approach, where a single molecule is designed to modulate multiple targets simultaneously, can offer several advantages, including enhanced therapeutic efficacy, a lower propensity for the development of drug resistance, and a more favorable side-effect profile. nih.gov In the context of cancer, for example, indole derivatives have been designed as dual inhibitors of targets such as Bcl-2/Mcl-1 and EGFR/CDK-2. mdpi.comnih.gov

Future research should explore the potential of this compound and its derivatives to interact with multiple targets relevant to a specific disease. This could involve screening the compound against a panel of related biological targets or using computational methods to predict potential off-target interactions. The development of hybrid molecules, where the indole acetate scaffold is combined with another pharmacophore, is another promising strategy for achieving multi-target activity. nih.gov

Systems Biology Approaches to Elucidate Broader Biological Impact

To fully understand the therapeutic potential and potential liabilities of this compound, it is crucial to investigate its effects on a systems-wide level. Systems biology approaches, which integrate data from various "-omics" technologies, can provide a holistic view of the biological impact of a compound. researchgate.net

Transcriptomics , the study of the complete set of RNA transcripts in a cell, can reveal how treatment with an indole acetate derivative alters gene expression patterns. This can help to identify the cellular pathways that are modulated by the compound and provide insights into its mechanism of action. mdpi.com

Metabolomics , the comprehensive analysis of metabolites in a biological system, can be used to assess the impact of the compound on cellular metabolism. dntb.gov.ua This can reveal how the compound is metabolized and whether it perturbs key metabolic pathways. rsc.org

Proteomics , the large-scale study of proteins, can identify the protein targets of the compound and characterize its effects on protein expression and post-translational modifications. researchgate.net

By integrating data from these different "-omics" platforms, researchers can construct comprehensive models of the compound's biological effects, leading to a deeper understanding of its therapeutic potential and potential for off-target effects.

Potential for Combination Therapies with Existing Agents

Combination therapy, the use of two or more drugs to treat a single disease, is a cornerstone of modern medicine, particularly in the treatment of complex diseases like cancer. researchgate.net Indole derivatives have shown significant promise for use in combination with existing therapeutic agents to achieve synergistic effects and overcome drug resistance. nih.gov

For instance, some indole derivatives have been found to synergize with standard antibiotics to combat drug-resistant bacteria. mdpi.comnih.gov In oncology, indole-based natural products like the vinca alkaloids are integral components of many combination chemotherapy regimens. benthamscience.commdpi.com Furthermore, synthetic indole derivatives have been shown to enhance the efficacy of targeted therapies.

Future research should investigate the potential of this compound to be used in combination with existing drugs. This could involve in vitro and in vivo studies to identify synergistic interactions with standard-of-care agents for various diseases. Such combinations could potentially lead to improved therapeutic outcomes, reduced dosages of individual drugs, and a lower incidence of adverse effects.

Repurposing Opportunities for Indole-Based Scaffolds

Drug repurposing, the identification of new therapeutic uses for existing drugs, is an attractive strategy for accelerating the drug development process. nih.gov The indole scaffold, with its proven track record in a wide range of therapeutic areas, represents a rich source of compounds for repurposing. mdpi.comnih.gov

The diverse biological activities of indole derivatives, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects, suggest that a single indole-based compound may have therapeutic potential in multiple diseases. mdpi.combenthamscience.com this compound, as a representative of this versatile class of compounds, should be systematically screened against a broad range of biological targets to uncover novel therapeutic applications.

High-throughput screening campaigns and in silico methods can be employed to identify new biological activities for this compound. The repurposing of indole-based scaffolds could lead to the rapid development of new treatments for a variety of diseases, leveraging the existing knowledge of their safety and pharmacokinetic profiles.

常见问题

Basic Research Questions

Q. What are the common synthetic routes for ethyl 2-(5-bromo-1H-indol-1-yl)acetate, and what purification methods are recommended for laboratory-scale production?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, Sandmeyer’s method is effective for introducing bromine substituents on indole derivatives, as demonstrated in the synthesis of ethyl (2R)-2-(5-bromisatin-1-yl)propanoate . Purification often involves column chromatography using silica gel with ethyl acetate/petroleum ether gradients (10:1 ratio) to isolate high-purity products. Recrystallization from ethanol or dichloromethane may further enhance purity .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodological Answer : Key precautions include:

- Use of fume hoods, nitrile gloves, and lab coats to avoid inhalation or skin contact.

- Storage in cool, dry conditions away from ignition sources, per SDS guidelines .

- Emergency protocols: Immediate rinsing with water for eye/skin exposure and consultation with safety data sheets for spill management .

Q. Which spectroscopic techniques are most effective for characterizing the molecular structure of this compound?

- Methodological Answer :

- X-ray diffraction (XRD) : Resolves crystal packing and bond angles, as shown in structural studies of analogous indole derivatives .

- NMR spectroscopy : H and C NMR identify substituent positions and confirm ester/indole linkages .

- Mass spectrometry (MS) : High-resolution MS validates molecular weight and bromine isotopic patterns .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for introducing the 5-bromo substituent on the indole ring while minimizing side reactions?

- Methodological Answer :

- Factorial design : Systematically vary parameters (temperature, solvent polarity, catalyst loading) to identify optimal conditions .

- Monitoring : Use TLC or HPLC to track reaction progress and detect intermediates/byproducts. For bromination, controlled addition of reagents (e.g., NBS or Br) at 0–5°C reduces over-halogenation .

Q. What strategies resolve contradictions in reported NMR or mass spectrometry data for this compound derivatives?

- Methodological Answer :

- Cross-validation : Compare experimental NMR shifts with computational predictions (DFT calculations).

- Isotopic analysis : Confirm bromine presence via isotopic peaks in MS (e.g., Br/Br ratio) .

- Crystallographic validation : Use XRD to resolve ambiguities in substituent positioning .

Q. How does the electronic nature of substituents on the indole ring influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Electron-withdrawing groups (e.g., Br) : Activate the indole ring for Suzuki-Miyaura coupling by increasing electrophilicity at the C5 position.

- Steric effects : Bulky substituents at C2/C3 may hinder Pd catalyst access, requiring ligand optimization (e.g., XPhos) .

Q. What advanced techniques are required to determine the enantiomeric purity of chiral derivatives of this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。